Tert-butyl 2,2-dimethyl-4-[[5-oxo-3,4-bis(trimethylsilyloxy)oxolan-2-yl]-trimethylsilyloxymethyl]-1,3-oxazolidine-3-carboxylate
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Overview
Description
Tert-butyl 2,2-dimethyl-4-[[5-oxo-3,4-bis(trimethylsilyloxy)oxolan-2-yl]-trimethylsilyloxymethyl]-1,3-oxazolidine-3-carboxylate is a complex organic compound known for its unique structure and diverse applications. This compound features multiple functional groups, including oxazolidine, oxolan, and trimethylsilyloxy groups, which contribute to its reactivity and utility in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2,2-dimethyl-4-[[5-oxo-3,4-bis(trimethylsilyloxy)oxolan-2-yl]-trimethylsilyloxymethyl]-1,3-oxazolidine-3-carboxylate typically involves multi-step organic reactions. One common approach includes the formation of the oxazolidine ring through the reaction of an amino alcohol with a carbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is often purified using techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2,2-dimethyl-4-[[5-oxo-3,4-bis(trimethylsilyloxy)oxolan-2-yl]-trimethylsilyloxymethyl]-1,3-oxazolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.
Substitution: The trimethylsilyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Tert-butyl 2,2-dimethyl-4-[[5-oxo-3,4-bis(trimethylsilyloxy)oxolan-2-yl]-trimethylsilyloxymethyl]-1,3-oxazolidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl 2,2-dimethyl-4-[[5-oxo-3,4-bis(trimethylsilyloxy)oxolan-2-yl]-trimethylsilyloxymethyl]-1,3-oxazolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, influencing biological pathways and processes. For example, the oxazolidine ring can interact with enzymes and proteins, affecting their activity and function .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2,2-dimethyl-3-oxopiperazine-1-carboxylate: This compound shares the tert-butyl and dimethyl groups but has a different core structure.
Methyl 4-((3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl)benzoate: Similar in having tert-butyl groups but differs in the overall molecular framework.
Uniqueness
Tert-butyl 2,2-dimethyl-4-[[5-oxo-3,4-bis(trimethylsilyloxy)oxolan-2-yl]-trimethylsilyloxymethyl]-1,3-oxazolidine-3-carboxylate is unique due to its combination of functional groups and structural complexity. This uniqueness allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound in scientific research and industrial processes .
Properties
CAS No. |
136597-85-8 |
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Molecular Formula |
C24H49NO8Si3 |
Molecular Weight |
563.9 g/mol |
IUPAC Name |
tert-butyl 2,2-dimethyl-4-[[5-oxo-3,4-bis(trimethylsilyloxy)oxolan-2-yl]-trimethylsilyloxymethyl]-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C24H49NO8Si3/c1-23(2,3)30-22(27)25-16(15-28-24(25,4)5)17(31-34(6,7)8)18-19(32-35(9,10)11)20(21(26)29-18)33-36(12,13)14/h16-20H,15H2,1-14H3 |
InChI Key |
GFFWMSMMZPGABY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N(C(CO1)C(C2C(C(C(=O)O2)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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